Cas no 1330583-68-0 (4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol)

4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol
- 4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol
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- Inchi: 1S/C12H17FN2O/c13-10-1-3-11(4-2-10)15-9-12(16)5-7-14-8-6-12/h1-4,14-16H,5-9H2
- InChI Key: WRXBMRKWIWQHRW-UHFFFAOYSA-N
- SMILES: N1CCC(CNC2=CC=C(F)C=C2)(O)CC1
4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | HF-0069-0.5G |
4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | >95% | 0.5g |
£215.00 | 2025-02-08 | |
Key Organics Ltd | HF-0069-5G |
4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | >95% | 5g |
£1485.00 | 2025-02-08 | |
Key Organics Ltd | HF-0069-25G |
4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | >95% | 25g |
£5940.00 | 2025-02-08 | |
A2B Chem LLC | AI82210-500mg |
4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | >95% | 500mg |
$471.00 | 2024-01-04 | |
A2B Chem LLC | AI82210-1g |
4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | >95% | 1g |
$646.00 | 2024-01-04 | |
A2B Chem LLC | AI82210-5mg |
4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | >95% | 5mg |
$215.00 | 2024-01-04 | |
TRC | F058950-50mg |
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | 50mg |
$ 205.00 | 2022-06-05 | ||
Key Organics Ltd | HF-0069-1G |
4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | >95% | 1g |
£330.00 | 2025-02-08 | |
TRC | F058950-100mg |
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | 100mg |
$ 335.00 | 2022-06-05 | ||
Key Organics Ltd | HF-0069-10MG |
4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol |
1330583-68-0 | >95% | 10mg |
£63.00 | 2025-02-08 |
4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol Related Literature
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol
4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol: A Comprehensive Overview
4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol, also known by its CAS number CAS No. 1330583-68-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and incorporates a fluorophenyl group, which adds complexity to its structure and potential applications. The presence of the hydroxyl group (-OH) at the 4-position of the piperidine ring further enhances its functional versatility.
The synthesis of 4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. Its structure has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, providing insights into its stereochemistry and conformational flexibility.
In terms of pharmacological properties, 4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol exhibits interesting biological activity. Studies have shown that it interacts with various receptors and enzymes, making it a potential candidate for drug development. For instance, research has highlighted its ability to modulate neurotransmitter systems, which could be relevant in the treatment of neurological disorders such as Parkinson's disease or depression.
The fluorophenyl substituent in this compound plays a crucial role in determining its pharmacokinetic properties. Fluorine atoms are known to enhance lipophilicity and improve drug absorption, which are critical factors in drug design. Recent studies have explored the influence of this substituent on the compound's bioavailability and metabolic stability, providing valuable data for optimizing its therapeutic potential.
From an industrial perspective, the synthesis and characterization of 4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol have been scaled up to meet the demands of preclinical testing. Its stability under various storage conditions has been evaluated, ensuring that it can be transported and stored without degradation. This compound is also being considered for use as an intermediate in the synthesis of more complex molecules with enhanced biological activity.
In conclusion, 4-{(4-Fluorophenyl)aminomethyl}piperidin-4-ol, with its unique structural features and promising biological properties, continues to be a focal point in chemical research. As new studies emerge, particularly in the areas of medicinal chemistry and pharmacology, this compound is expected to contribute significantly to the development of novel therapeutic agents.
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